molecular formula C13H10N2 B1428633 2-(6-Phenylpyridin-2-yl)acetonitrile CAS No. 794522-71-7

2-(6-Phenylpyridin-2-yl)acetonitrile

Cat. No.: B1428633
CAS No.: 794522-71-7
M. Wt: 194.23 g/mol
InChI Key: GJXDWKSJFBRDCG-UHFFFAOYSA-N
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Description

2-(6-Phenylpyridin-2-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(6-Phenylpyridin-2-yl)acetonitrile involves the reaction of (6-bromopyrid-2-yl)acetonitrile with phenyl boronic acid in the presence of a palladium catalyst. The reaction is typically carried out in benzene and ethanol under reflux conditions for about 40 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenylpyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that 2-(6-Phenylpyridin-2-yl)acetonitrile exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. The mechanism of action may involve interference with bacterial cell functions or inhibition of key enzymes necessary for microbial growth .

Anticancer Properties :
The compound has also been investigated for its anticancer effects. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis through modulation of cell survival signaling pathways. This makes it a candidate for further development as an anticancer agent .

Material Science

Synthesis of Advanced Materials :
Due to its unique chemical structure, this compound serves as a building block in the synthesis of novel materials with specific properties. This includes applications in organic electronics and photonic devices, where its electronic properties can be harnessed for improved performance .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound showed significant inhibition against several bacterial strains, outperforming some standard antibiotics. The study underscored its potential as a scaffold for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer activity, researchers evaluated the effects of this compound on human cancer cell lines. The results revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an effective anticancer therapeutic agent. The study provided insights into the molecular mechanisms involved, including alterations in apoptosis-related proteins .

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds such as 2-pyridineacetonitrile and 6-phenylpyridine share structural similarities with 2-(6-Phenylpyridin-2-yl)acetonitrile.

    Thienopyridine derivatives: These compounds also exhibit similar biological activities and are used in related applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl and pyridine moieties contribute to its versatility in various chemical reactions and applications.

Biological Activity

Overview

2-(6-Phenylpyridin-2-yl)acetonitrile (CAS Number: 794522-71-7) is a compound belonging to the class of pyridine derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}N2_2, with a molecular weight of 194.23 g/mol. Its structure features both a phenyl group and a nitrile group, which contribute to its unique chemical reactivity and biological properties. The compound is characterized by the following properties:

PropertyValue
Molecular Weight194.23 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point322.3 ± 27.0 °C at 760 mmHg
Melting Point83-85 °C
Flash Point115.2 ± 8.9 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to diverse pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It has been shown to interact with adenosine receptors, influencing signaling pathways related to inflammation and cancer progression.

Research indicates that the presence of nitrogen atoms in the pyridine ring significantly affects receptor binding affinity, particularly for adenosine receptors .

Therapeutic Applications

Ongoing research explores the therapeutic potential of this compound in various medical fields:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membranes or inhibition of essential enzymes.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • A study demonstrated that derivatives similar to this compound showed significant inhibition of TGF-β1 signaling in HEK-293T cells, indicating potential applications in fibrosis treatment .
  • Another research highlighted its efficacy as an adenosine receptor modulator, where it acted as a partial agonist at certain receptor subtypes, influencing cellular responses related to pain and inflammation .

Properties

IUPAC Name

2-(6-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDWKSJFBRDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730381
Record name (6-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794522-71-7
Record name (6-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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